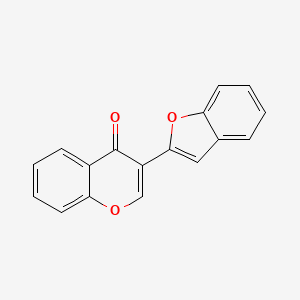

3-(1-benzofuran-2-yl)-4H-chromen-4-one

Description

Contextual Significance of Benzofuran-Chromenone Hybrid Scaffolds in Modern Medicinal Chemistry

The fusion of distinct pharmacophores into a single molecular entity is a contemporary strategy in medicinal chemistry aimed at creating multifunctional drugs with potentially enhanced efficacy and a broader spectrum of action. mdpi.com Benzofuran-chromenone hybrid scaffolds exemplify this approach, combining two heterocyclic systems renowned for their diverse biological activities. rsc.orgresearchgate.net The benzofuran (B130515) moiety, a fusion of benzene (B151609) and furan (B31954) rings, is a common structural motif in numerous natural products and synthetic compounds exhibiting a wide range of pharmacological properties. rsc.orgnumberanalytics.com Similarly, the chromenone core is a well-established "privileged scaffold," meaning it is a molecular framework that can bind to multiple biological targets, leading to a variety of biological responses. acs.orgnih.govnih.gov

The integration of these two potent moieties is believed to enhance their interaction with various biological targets, potentially leading to synergistic effects and novel therapeutic applications. Research into these hybrid structures is driven by the prospect of developing new agents for treating a multitude of diseases, including cancer, as well as neurodegenerative, inflammatory, and infectious diseases. nih.govresearchgate.net The unique three-dimensional arrangement and electronic properties of the benzofuran-chromenone scaffold make it an attractive template for designing compounds with improved pharmacological profiles.

Historical Perspective on Benzofuran and Chromenone Chemistry and their Derivatives

The chemistry of both benzofuran and chromenone has a rich history, with their derivatives being the subject of scientific investigation for over a century. Benzofuran was first synthesized in the early 20th century and has since been extensively studied due to its prevalence in natural products with significant biological activities. numberanalytics.comjocpr.com The versatility of the benzofuran ring system has made it a valuable building block in the synthesis of complex molecules. numberanalytics.com

Chromones, naturally occurring as secondary metabolites in the plant kingdom, have also long been a focus of chemical and medicinal research. nih.gov Their synthesis and the exploration of their derivatives have led to the discovery of compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govresearchgate.net The development of various synthetic strategies has made a diverse range of chromone (B188151) derivatives accessible for pharmacological screening. nih.gov The historical significance of these individual scaffolds lays the groundwork for the more recent exploration of their hybrid structures.

Rationale for Investigating 3-(1-benzofuran-2-yl)-4H-chromen-4-one as a Privileged Scaffold in Drug Discovery and Chemical Biology

The designation of a molecular framework as a "privileged scaffold" is a key concept in drug discovery, indicating its ability to serve as a versatile template for the development of ligands for a range of biological targets. acs.orgnih.gov The chromone nucleus is widely recognized as such a privileged structure. acs.orgnih.govresearchgate.net The rationale for investigating this compound as a privileged scaffold stems from the combined potential of its benzofuran and chromenone components.

Structure

3D Structure

Properties

IUPAC Name |

3-(1-benzofuran-2-yl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10O3/c18-17-12-6-2-4-8-15(12)19-10-13(17)16-9-11-5-1-3-7-14(11)20-16/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZTDUNTTZGGLFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=COC4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 1 Benzofuran 2 Yl 4h Chromen 4 One and Its Analogues

Classical Synthetic Approaches to the 3-(1-benzofuran-2-yl)-4H-chromen-4-one Core

Classical synthetic routes to the this compound core and its constituent heterocyclic systems have traditionally relied on cyclization reactions of linear precursors and, more recently, on the efficiency of multi-component reactions.

Cyclization Reactions Utilizing Precursors

The construction of the 4H-chromen-4-one (chromone) ring system is a cornerstone of flavonoid chemistry. A widely utilized classical method is the Algar-Flynn-Oyamada (AFO) reaction, which involves the oxidative cyclization of a 2'-hydroxychalcone (B22705) precursor in the presence of hydrogen peroxide under alkaline conditions. nih.gov In the context of this compound, this would typically begin with the Claisen-Schmidt condensation of an o-hydroxyacetophenone with a 1-benzofuran-2-carbaldehyde to form the requisite chalcone (B49325). This chalcone is then subjected to AFO conditions to yield the final chromone (B188151) ring. nih.gov

Similarly, the synthesis of the benzofuran (B130515) moiety often involves the cyclization of appropriately substituted phenols. For instance, α-phenoxycarbonyl compounds can undergo intramolecular Friedel-Crafts-type condensation to form the furanoid ring fused to the benzene (B151609) ring. oregonstate.edu The regiochemical outcome of such cyclizations is a critical consideration, often dictated by the substitution pattern of the aromatic ring. oregonstate.edu

Multi-Component Reaction Strategies in 4H-Chromen-4-one Synthesis

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis due to their ability to construct complex molecules from simple starting materials in a single step, thereby enhancing atom economy and operational simplicity. nih.govacs.org Various MCR strategies have been developed for the synthesis of the 4H-chromen-4-one scaffold and related fused systems.

One such approach involves the one-pot, three-component reaction of an aldehyde, malononitrile, and a phenol (B47542) derivative (such as resorcinol (B1680541) or phloroglucinol) to generate 2-amino-4H-chromene derivatives. sharif.edu While not directly yielding the this compound structure, these MCRs provide a versatile platform for accessing a wide range of substituted chromene cores that can be further elaborated. The use of catalysts like nano-kaoline/BF3/Fe3O4 under solvent-free conditions highlights the green credentials of these methods. sharif.edu Four-component reactions have also been developed for the synthesis of related fused systems like furo[3,2-c]chromen-4-ones from substituted nitrostyrenes, aromatic aldehydes, coumarins, and ammonium (B1175870) acetate. acs.org

| MCR Type | Reactants | Product Type | Key Advantages |

| Three-component | Aldehyde, Malononitrile, Phenol derivative | 2-Amino-4H-chromenes | High efficiency, simple work-up, green conditions. sharif.edu |

| Three-component | 2-Oxo-2H-chromene-3-carbaldehyde, Isocyanide, Aniline | Chromeno[4,3-b]pyrrol-4(1H)-ones | Access to complex fused systems, broad substrate scope. nih.govacs.org |

| Four-component | Nitrostyrene, Aldehyde, Coumarin, Ammonium Acetate | Furo[3,2-c]chromen-4-ones | Direct synthesis of fused systems under mild conditions. acs.org |

Contemporary and Green Chemistry-Inspired Synthetic Techniques for this compound Analogues

Modern synthetic chemistry increasingly focuses on the development of sustainable and efficient methodologies. For the synthesis of this compound analogues, this has led to the adoption of transition-metal catalysis and alternative energy sources like microwave and ultrasound irradiation.

Transition-Metal Catalysis in Benzofuran Ring Formation

The formation of the benzofuran ring is a critical step in the synthesis of the target molecule, and transition-metal catalysis offers a powerful and versatile toolkit for this transformation. Palladium- and copper-based catalytic systems are particularly prominent in this area.

Palladium-catalyzed reactions, such as the Sonogashira coupling followed by cyclization, are widely used for the synthesis of 2-substituted benzofurans. nih.gov For instance, the coupling of an o-iodophenol with a terminal alkyne, followed by an intramolecular cyclization, can efficiently construct the benzofuran core. nih.gov Palladium catalysts are also employed in direct C-H arylation of benzofurans to introduce substituents at the 2-position. nih.gov

Copper-catalyzed reactions provide an alternative and often more economical approach. Copper catalysts can mediate the aerobic oxidative cyclization of phenols and alkynes in a one-pot procedure to yield polysubstituted benzofurans. rsc.org Furthermore, copper can be used in conjunction with palladium in Sonogashira coupling reactions, acting as a co-catalyst. nih.gov Iron-catalyzed O-arylation following a regioselective halogenation of an aryl ring is another non-precious metal-catalyzed route to benzofurans. nih.gov

| Catalyst System | Reaction Type | Substrates | Key Features |

| Palladium (e.g., Pd(OAc)2, Pd2(dba)3/dppf) | C-H Arylation, Tsuji-Trost | Benzofurans, Triarylantimony difluorides, Benzofuran-2-ylmethyl acetates | High regioselectivity, good functional group tolerance. nih.govnih.govunicatt.it |

| Copper (e.g., CuI, CuCl2) | Oxidative Cyclization, O-Arylation | Phenols, Alkynes, 1-(2-haloaryl)ketones | Use of molecular oxygen as oxidant, economical. nih.govrsc.orgnih.gov |

| Iron (e.g., FeCl3) | Halogenation/O-Arylation | 1-Aryl- or 1-alkylketones | One-pot process using a non-precious metal. nih.gov |

Microwave-Assisted Organic Synthesis of 4H-Chromen-4-ones

Microwave-assisted organic synthesis (MAOS) has revolutionized many areas of synthetic chemistry by offering significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and often cleaner reactions. nih.govresearchgate.net The synthesis of 4H-chromen-4-one derivatives has greatly benefited from this technology.

For example, the Knoevenagel condensation between a 4H-chromen-4-one-3-carbaldehyde and an arylacetic acid, followed by decarboxylation to yield (E)-3-styryl-4H-chromen-4-ones, can see a reduction in reaction time from over 12 hours with conventional heating to just one hour under microwave irradiation. nih.gov Similarly, the synthesis of various chromanone and chromone derivatives has been shown to be more efficient under microwave conditions, often with better yields and in shorter timeframes. researchgate.netresearchgate.netmdpi.com

The table below compares conventional and microwave-assisted synthesis for a selection of chalcones, which are precursors to chromones.

| Compound | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |

| Morpholine-based Chalcone 1 | 12 h, 75% | 5 min, 92% | mdpi.com |

| Morpholine-based Chalcone 2 | 12 h, 72% | 5 min, 88% | mdpi.com |

| Morpholine-based Chalcone 3 | 12 h, 78% | 5 min, 94% | mdpi.com |

Ultrasound-Assisted Synthetic Protocols for Chromenone Derivatives

Ultrasound-assisted synthesis, or sonochemistry, is another green chemistry technique that utilizes the energy of acoustic cavitation to promote chemical reactions. This method often leads to higher yields, shorter reaction times, and milder reaction conditions compared to conventional methods. researchgate.netresearchgate.netnih.gov

The synthesis of 2-furan-2-yl-4H-chromen-4-one derivatives from the corresponding chalcones using iodine in dimethyl sulfoxide (B87167) has been successfully achieved under ultrasound irradiation at ambient temperature. This sonochemical approach provides better yields in a fraction of the time compared to traditional heating methods. researchgate.netresearchgate.net The application of ultrasound is not limited to the synthesis of the chromone ring; it has been employed in the synthesis of a wide range of heterocyclic compounds, often in conjunction with heterogeneous catalysts, further enhancing the green credentials of the synthetic protocol. nih.govtaylorfrancis.com

| Reaction | Conditions | Advantages | Reference |

| Oxidative cyclization of chalcones to 2-furan-2-yl-4H-chromen-4-ones | I2, DMSO, Ultrasound irradiation | Higher yields, shorter reaction times, ambient temperature. researchgate.netresearchgate.net | |

| Synthesis of 1,2,4,5-tetra-substituted imidazoles | Nanocrystalline magnesium aluminate, ethanol, Ultrasound irradiation | High yields, green protocol. ksu.edu.sa | |

| Synthesis of 4-substituted 1,4-dihydropyridine- 3,5-dicarboxylates | Ionic liquid catalyst, Ultrasound irradiation | Moderate to high yields at room temperature. ksu.edu.sa |

Solvent-Free Reaction Conditions and Sustainable Catalysis

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods that minimize or eliminate the use of hazardous solvents. Solvent-free, or solid-state, reactions offer several advantages, including reduced pollution, lower costs, and simpler work-up procedures. The use of heterogeneous catalysts in these reactions is particularly advantageous as they can be easily separated from the reaction mixture and often reused, further enhancing the sustainability of the process.

One notable example of a solvent-free approach is the synthesis of 3-(furan-2-yl)-4H-chromen-4-ones, analogues of the target molecule, using Montmorillonite K10 clay as a catalyst. This method involves a one-pot reaction of 1-(2-hydroxyphenyl)butane-1,3-diones with 2,5-dimethoxy-2,5-dihydrofuran. The reaction proceeds efficiently under solvent-free conditions at elevated temperatures, demonstrating the potential of clay-based catalysts in promoting complex organic transformations in a sustainable manner. The reusability of the Montmorillonite K10 catalyst has also been demonstrated, making this a green and economical synthetic route. researchgate.netnih.gov

Microwave irradiation has also been employed in conjunction with solventless conditions to accelerate organic reactions. For instance, the condensation of benzofuran-3(2H)-one with α,β-dicarbonyl compounds has been successfully achieved under solvent-free conditions using clay catalysts and microwave irradiation, leading to the formation of new acyl-aurones. This approach highlights the synergistic effect of microwave energy and solid-supported catalysts in driving reactions to completion in shorter timeframes and with high efficiency.

Application of Specific Catalytic Systems (e.g., Montmorillonite K10, Organocatalysts)

The choice of catalyst is crucial in directing the outcome of a chemical reaction, and various catalytic systems have been explored for the synthesis of this compound and its analogues.

Montmorillonite K10

Montmorillonite K10, a type of clay, has emerged as a versatile and eco-friendly heterogeneous catalyst in organic synthesis. nih.govmdpi.com Its acidic nature, coupled with its high surface area, makes it an effective catalyst for a wide range of acid-catalyzed reactions. researchgate.netnih.govresearchgate.netias.ac.in In the context of the synthesis of 3-heteroaryl-4-chromenones, Montmorillonite K10 has been shown to efficiently catalyze the reaction under solvent-free conditions. researchgate.netnih.gov The catalytic activity of Montmorillonite K10 is attributed to the presence of both Brønsted and Lewis acid sites on its surface, which can activate the substrates and facilitate the key bond-forming steps. researchgate.net The catalyst can be easily recovered by filtration and reused multiple times without a significant loss in activity, which is a major advantage for industrial applications. researchgate.netmdpi.com

| Catalyst | Starting Materials | Product | Conditions | Key Advantages |

| Montmorillonite K10 | 1-(2-hydroxyphenyl)butane-1,3-diones, 2,5-dimethoxy-2,5-dihydrofuran | 3-(furan-2-yl)-4H-chromen-4-ones | Solvent-free, heating | Reusable catalyst, green conditions |

| Montmorillonite K10 | Aryl amines, aldehydes, β-ketoesters | β-aminocarbonyl compounds | Solvent-free | Reusable catalyst, high yields |

| Montmorillonite K10 | Androst-5-en-3β-ol-17-one, hydroquinone | O,O-1,4-phenylene-linked steroid dimer | Reflux in CHCl₃ | Promotes formation of desired dimer |

Organocatalysts

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in modern organic synthesis. These catalysts offer several advantages, including low toxicity, stability to air and moisture, and the ability to promote enantioselective transformations. While the direct organocatalytic synthesis of this compound is not extensively reported, organocatalysts have been employed in the synthesis of key intermediates and related heterocyclic systems.

For instance, proline-based organocatalysts have been successfully used for the synthesis of arylidene benzofuranone intermediates through an Aldol condensation of benzofuranone with various aldehydes. researchgate.net These intermediates are valuable precursors for the construction of more complex molecules, including aurone-derived azadienes. researchgate.net The use of organocatalysts in this context allows for the efficient formation of carbon-carbon bonds under mild conditions.

Strategies for Derivatization and Structural Modification of this compound

The derivatization and structural modification of the this compound scaffold are crucial for the development of new analogues with improved biological activities and for establishing structure-activity relationships (SAR). These modifications can be targeted at either the chromenone or the benzofuran moiety, or can involve the hybridization of the core structure with other pharmacophores.

Functionalization at the Chromenone Moiety

The chromenone ring offers several sites for functionalization. The C-2, C-5, C-6, C-7, and C-8 positions are all amenable to substitution, which can significantly influence the electronic properties and biological activity of the molecule. A common strategy for the synthesis of 3-substituted chromones involves the use of o-hydroxyaryl enaminones as versatile starting materials. researchgate.netresearchgate.net These precursors can undergo cascade reactions to introduce a variety of substituents at the C-3 position. researchgate.netresearchgate.net

Another important precursor for the derivatization of the chromenone moiety is 3-formylchromone. The aldehyde group at the C-3 position is highly reactive and can participate in a wide range of transformations, including Knoevenagel condensations with active methylene (B1212753) compounds, allowing for the introduction of diverse side chains. mdpi.com

| Precursor | Reagent | Resulting Functionalization |

| o-hydroxyaryl enaminones | Aryldiazonium salts | Introduction of a hydrazono group at C-3 |

| 3-formylchromone | Active methylene compounds | Knoevenagel condensation products at C-3 |

| 3-formylchromone | 3-substituted isoxazol-5(4H)-ones | Condensation products at C-3 |

Functionalization at the Benzofuran Moiety

The benzofuran moiety also provides opportunities for structural modification. The synthesis of benzofuran derivatives has been extensively studied, and a variety of catalytic strategies have been developed to introduce functional groups onto this heterocyclic ring system. nih.gov These methods include transition metal-catalyzed cross-coupling reactions, which allow for the introduction of aryl, alkyl, and other groups at specific positions of the benzofuran ring. smolecule.com

Furthermore, the benzofuran nucleus can be constructed from appropriately substituted phenols and alkynes through intramolecular cyclization reactions, providing a route to analogues with diverse substitution patterns on the benzene ring of the benzofuran moiety. nih.govnih.gov

| Synthetic Strategy | Key Transformation | Resulting Modification |

| Transition metal-catalyzed cross-coupling | C-H activation/functionalization | Introduction of substituents on the benzofuran ring |

| Intramolecular cyclization of o-alkynylphenols | 5-endo-dig cyclization | Formation of substituted benzofuran ring |

| Oxidative cyclization of o-alkenylphenols | C-O bond formation | Construction of the benzofuran ring with substituents |

Molecular Hybridization with Complementary Pharmacophores

Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophoric units into a single molecule to create a new hybrid compound with potentially enhanced biological activity or a modified selectivity profile. mdpi.com This approach has been applied to the this compound scaffold to generate novel derivatives with diverse pharmacological properties.

For example, hybrid structures based on furan-2(3H)-ones and chromen-4(4H)-ones have been synthesized and characterized. mdpi.com The combination of these two heterocyclic motifs, both of which are known to exhibit a range of biological activities, can lead to new compounds with interesting therapeutic potential. mdpi.com Similarly, the synthesis of benzofuran-azacyclic hybrids has been reported as a strategy to develop new agents for the treatment of Alzheimer's disease. nih.gov These examples demonstrate the versatility of the molecular hybridization approach in the design of novel bioactive molecules based on the this compound framework.

Elucidation of Reaction Mechanisms in the Synthesis of this compound Analogues

Understanding the reaction mechanisms involved in the synthesis of this compound and its analogues is essential for optimizing reaction conditions, improving yields, and designing new synthetic routes.

The synthesis of 3-substituted chromones often proceeds through a cascade or domino reaction sequence, where multiple bond-forming events occur in a single pot. For example, the synthesis of highly functionalized 3-furylmethyl chromones from enynones and o-hydroxyphenyl enaminones is proposed to proceed via a silver-catalyzed cascade bis-heteroannulation reaction. researchgate.net This process involves the simultaneous construction of the chromone and furan (B31954) rings in a one-pot operation. researchgate.net

In the case of Montmorillonite K10-catalyzed reactions, the mechanism is believed to involve the activation of the substrates by the acidic sites on the clay surface. For instance, in the hetero-Diels-Alder reaction of aromatic aldehydes with dienes, it is suggested that the clay's metal ions may chelate with the aldehyde oxygen, stabilizing the transition state. researchgate.net A similar activation mechanism may be at play in the synthesis of 3-heteroaryl-4-chromenones, where the clay catalyst facilitates the key cyclization and dehydration steps.

The synthesis of multi-functionalized benzofurans can also proceed through a one-pot, two-step domino protocol. For example, the reaction of phenacyl bromides, N-heterocycles, and aromatic aldehydes can lead to the formation of complex benzofuran derivatives with high diastereoselectivity. researchgate.net The proposed mechanism involves a series of sequential reactions, including nucleophilic substitution, condensation, and cyclization, all occurring in a single reaction vessel. researchgate.net

Investigation of Biological Activities and Molecular Mechanisms of 3 1 Benzofuran 2 Yl 4h Chromen 4 One

In Vitro Biological Activity Screening of 3-(1-benzofuran-2-yl)-4H-chromen-4-one and its Derivatives

The unique hybrid structure of this compound, which combines benzofuran (B130515) and chromenone moieties, has prompted extensive research into its biological potential. smolecule.com Derivatives of this core structure have been synthesized and evaluated for a range of therapeutic applications, demonstrating notable efficacy in various in vitro assays. smolecule.com

Antimicrobial Efficacy Studies

The benzofuran and chromone (B188151) nuclei are individually recognized as important pharmacophores in the development of antimicrobial agents. nih.govmdpi.com Consequently, hybrid molecules incorporating both scaffolds have been a focus of research for discovering new and effective treatments against microbial pathogens.

Derivatives based on the benzofuran and chromone skeletons have demonstrated significant antibacterial capabilities against a spectrum of both Gram-positive and Gram-negative bacteria. In one study, a series of thirteen benzofuran derivatives bearing aryl substituents were synthesized and evaluated. nih.gov Four of these compounds exhibited favorable antibacterial activity, proving more effective than the control drugs against Escherichia coli, Staphylococcus aureus, Methicillin-resistant S. aureus (MRSA), and Bacillus subtilis, with MIC₈₀ values ranging from 0.39 to 3.12 μg/mL. nih.gov

Similarly, novel benzofuran-triazine hybrids displayed considerable antibacterial effects, with minimum inhibitory concentrations (MIC) between 32 and 125 μg/mL against E. coli, B. subtilis, S. aureus, and Salmonella enteritidis. nih.gov Another study focused on (benzofuran-2-yl)(3-phenyl-3-methyl cyclobutyl) ketoxime derivatives found one compound to be particularly active against S. aureus ATCC 6538. nih.gov Chalcone (B49325) derivatives based on a 6-methoxy chromanone structure also showed excellent activity against four bacterial strains, with potency comparable to the standard drug nitrofurazone. ijacskros.com

Table 1: Antibacterial Activity of this compound Derivatives

| Compound/Derivative Class | Bacterial Strains Tested | Observed Activity | Source |

|---|---|---|---|

| Hydrophobic benzofuran analogs | E. coli, S. aureus, MRSA, B. subtilis | MIC₈₀ = 0.39-3.12 μg/mL | nih.gov |

| Benzofuran-triazine hybrids | E. coli, B. subtilis, S. aureus, S. enteritidis | MIC = 32–125 μg/mL | nih.gov |

| 6-Methoxy chromanone-based chalcones | Gram-positive and Gram-negative strains | Good activity, comparable to Nitrofurazone | ijacskros.com |

| (Benzofuran-2-yl) ketoxime derivative (7d) | S. aureus ATCC 6538 | Most active derivative in the series | nih.gov |

| Benzofuran-pyrazoline hybrids | B. subtilis, S. aureus, E. coli | Some compounds showed excellent activity | nih.gov |

The antifungal potential of these compounds has been primarily evaluated against pathogenic yeast and fungi, such as Candida albicans and Aspergillus niger. nih.govnih.gov Research has shown that specific derivatives possess potent fungicidal properties. For instance, a study on chromone-3-carbonitriles revealed that they were fungicidal against C. albicans. nih.gov Notably, 6-bromochromone-3-carbonitrile completely eradicated C. albicans cells within two hours of contact at its MIC value of 5 µg/mL. nih.gov

Furthermore, various ketoxime derivatives of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) methanone (B1245722) demonstrated very strong antimicrobial effects against C. albicans ATCC 10231. nih.gov Halogenated derivatives of 3-benzofurancarboxylic acids have also been identified as having antifungal activity against Candida species. researchgate.net

Table 2: Antifungal Activity of this compound Derivatives

| Compound/Derivative Class | Fungal Pathogens Tested | Observed Activity | Source |

|---|---|---|---|

| 6-Bromochromone-3-carbonitrile | C. albicans | Fungicidal; killed all cells after 2h at MIC (5 µg/mL) | nih.gov |

| (Benzofuran-2-yl) ketoxime derivatives | C. albicans ATCC 10231 | Several compounds showed very strong activity | nih.gov |

| Benzofuran-pyrazoline hybrids | A. niger, C. albicans | Some compounds showed excellent activity | nih.gov |

| Halogenated 3-benzofurancarboxylic acids | C. albicans and other Candida species | Exhibited antifungal activity | researchgate.net |

The global health threat posed by tuberculosis, particularly multidrug-resistant strains, necessitates the development of novel therapeutic agents. Benzofuran and chromone derivatives have emerged as promising candidates. A series of 4H-chromen-4-one derivatives were synthesized and tested, with one compound, designated 8d, showing activity against both drug-sensitive and multidrug-resistant Mycobacterium tuberculosis. nih.gov

In another study, benzofuran-substituted chalcones were evaluated against M. tuberculosis H37Rv. wisdomlib.org The most potent compound, a 3-Fluorobenzaldehyde derivative, displayed a minimum inhibitory concentration (MIC) of 6.25 µg/mL. wisdomlib.org Hydrazone derivatives derived from benzofuran-2-carbohydrazide also exhibited very good antituberculosis activity, with the most active compound showing a MIC of 1.6 μg/mL against M. tuberculosis. derpharmachemica.com The mechanism of action for some benzofuran derivatives has been linked to the inhibition of the chorismate mutase enzyme, which is crucial for bacterial survival. nih.govacs.org These derivatives demonstrated 64–65% in vitro inhibition of the enzyme at a concentration of 30 mM. nih.govacs.org

Table 3: Antitubercular Activity of this compound Derivatives

| Compound/Derivative Class | Mycobacterium Strain/Target | Observed Activity | Source |

|---|---|---|---|

| 4H-chromen-4-one derivative (8d) | Drug-sensitive and multidrug-resistant M. tuberculosis | Active against both types of strains | nih.gov |

| Benzofuran-substituted chalcone (2d) | M. tuberculosis H37Rv | MIC = 6.25 µg/mL | wisdomlib.org |

| Benzofuran-2-carbohydrazide hydrazone (3b) | M. tuberculosis | MIC = 1.6 μg/mL | derpharmachemica.com |

| Benzofuran derivatives | Chorismate mutase enzyme | 64–65% in vitro inhibition at 30 mM | nih.govacs.org |

Anticancer Potential and Antitumor Activity

Benzofuran and its derivatives are recognized for their multifaceted biological actions, including significant potential in cancer therapy. nih.gov The cytotoxic activity of these compounds against various cancer cell lines has been extensively documented. nih.gov

The antiproliferative activity of benzofuran and chromen-4-one derivatives has been demonstrated across a wide range of human cancer cell lines. A chromen-4-one derivative, SND-350, was effective against a panel of cancer cells, with IC₅₀ values ranging from 0.8 to 8.9 µM. bioworld.com Similarly, certain benzofuran-2-carboxamide (B1298429) derivatives showed high potency against HCT-116 (colon), HeLa (cervical), HepG2 (liver), and A549 (lung) cancer cells, with IC₅₀ values as low as 0.57 μM. nih.gov

Structural modifications, such as the introduction of halogen atoms into the benzofuran ring, have been shown to significantly enhance anticancer activity. nih.gov In other studies, derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one were found to be selectively cytotoxic towards chronic myelogenous leukemia (K562) cells while remaining non-toxic to healthy human keratinocytes. nih.govmdpi.com Another investigation into 3-(1-benzofuran-2-yl)-5-(substituted phenyl) isoxazoles reported significant cytotoxicity against HeLa cells. researchgate.net Furthermore, combining sulfonyl chromen-4-ones with UVC radiation was found to enhance the inhibition of cell proliferation in oral cancer cells. mdpi.com

Table 4: Proliferation Inhibition by this compound Derivatives in Cancer Cell Lines

| Compound/Derivative Class | Cancer Cell Line | Observed Activity (IC₅₀/GI₅₀) | Source |

|---|---|---|---|

| Chromen-4-one derivative (SND-350) | Panel of human cancer cells | IC₅₀ = 0.8-8.9 µM | bioworld.com |

| Benzofuran-2-carboxamide derivative (50g) | A549 (Lung) | IC₅₀ = 0.57 µM | nih.gov |

| Benzofuran-2-carboxamide derivative (50g) | HeLa (Cervical) | IC₅₀ = 0.73 µM | nih.gov |

| Benzofuran-2-carboxamide derivative (50g) | HCT-116 (Colon) | IC₅₀ = 0.87 µM | nih.gov |

| Benzofuran derivative (3f) | HEPG2 (Liver) | IC₅₀ = 12.4 µg/mL | researchgate.net |

| 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives (6 and 8) | K562 (Leukemia) | Selective cytotoxicity | nih.govmdpi.com |

| Benzofuran derivative (4a) | T-47D (Breast) | Growth Percentage = 5.71% | cbijournal.com |

| 3-(1-benzofuran-2-yl)-5-(substituted aryl) isoxazole (B147169) (I-4) | HeLa (Cervical) | 82.28% cytotoxicity at 1000 µg/ml | researchgate.net |

Induction of Apoptosis Pathways in Cancer Cells

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. The induction of apoptosis is a primary mechanism of action for many chemotherapeutic agents. Although direct studies on the apoptotic effects of this compound are limited, the benzofuran and chromen-4-one scaffolds are known to be present in compounds with pro-apoptotic properties.

Research has shown that certain benzofuran derivatives can induce apoptosis in various cancer cell lines. For instance, some benzo[b]furan derivatives have been found to trigger apoptosis in human breast cancer cells through the inhibition of the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell survival. nih.gov The inhibition of this pathway can lead to the activation of the intrinsic, or mitochondrial, pathway of apoptosis. nih.govnih.gov Other studies on novel derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one have demonstrated pro-apoptotic activity in chronic myelogenous leukemia cells, confirmed by Annexin V-FITC and caspase-3/7 activation assays. semanticscholar.org Similarly, the chromen-4-one core is found in many flavonoids that are known to induce apoptosis in cancer cells. The planar nature of the this compound molecule may facilitate its interaction with biological macromolecules like DNA or proteins that are central to the apoptotic process.

Table 1: Apoptotic Activity of Selected Benzofuran and Chromen-4-one Derivatives

| Compound/Derivative Class | Cancer Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Benzo[b]furan derivatives | Human breast cancer (MCF-7) | Induction of mitochondrial-mediated apoptosis via PI3K/Akt/mTOR pathway inhibition | nih.gov |

| 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-one derivatives | Chronic myelogenous leukemia (K562) | Induction of apoptosis confirmed by Annexin V and Caspase-Glo 3/7 assays | semanticscholar.org |

| Benzofuran-3(2H)-one derivatives | Islet β-cells | Protection from apoptosis via DRAK2 inhibition | researchgate.net |

Antioxidant Capacity Evaluation

Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures. The benzofuran and chromen-4-one scaffolds are common in compounds with recognized antioxidant potential.

Numerous studies on benzofuran derivatives have confirmed their ability to scavenge free radicals. For example, a series of new benzofuran derivatives demonstrated significant antioxidant activity when evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. nih.gov It has been reported that the antioxidant activity of some compounds is enhanced when a chroman skeleton is transformed into a benzofuran skeleton. nih.gov Likewise, compounds containing the 4H-chromen-4-one structure have shown considerable antioxidant effects. A study on (E)-3-(3-(4-oxo-4H-chromen-3-yl)acryloyl)-2H-chromen-2-one derivatives revealed their high activity against the DPPH radical. eco-vector.com The antioxidant capacity of these compounds is often attributed to their ability to donate a hydrogen atom or an electron, thereby neutralizing free radicals. While specific DPPH or ABTS assay results for this compound are not available, the evidence from related structures suggests it may possess antioxidant properties.

Table 2: Antioxidant Activity of Selected Benzofuran and Chromen-4-one Derivatives

| Compound/Derivative Class | Assay | Result | Reference |

|---|---|---|---|

| Substituted benzofuran derivatives | DPPH radical scavenging | Very good antioxidant activity | nih.gov |

| (E)-3-(3-(4-oxo-4H-chromen-3-yl)acryloyl)-2H-chromen-2-one derivatives | DPPH radical scavenging | High antiradical activity | eco-vector.com |

| 3,3-Disubstituted-3H-benzofuran-2-one derivatives | DPPH assay and Cyclic Voltammetry | Demonstrated antioxidant capacity | mdpi.com |

Enzyme Inhibition Profile

The ability of small molecules to selectively inhibit enzymes is a fundamental principle of pharmacology. The this compound structure has been investigated in the context of several enzymatic targets.

Monoamine oxidases (MAO-A and MAO-B) are enzymes involved in the metabolism of neurotransmitters. wikipedia.org MAO inhibitors are used to treat depression and Parkinson's disease. mayoclinic.org Studies have shown that both benzofuran and chromen-4-one derivatives can act as MAO inhibitors. A series of 2-arylbenzofuran derivatives were found to be selective inhibitors of MAO-B, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov Similarly, 2-aryl-4H-chromen-4-one derivatives have also been identified as selective MAO-B inhibitors. jmb.or.kr These findings suggest that this compound could potentially inhibit MAO, with a likely preference for the B isoform.

Table 3: MAO Inhibitory Activity of Selected Benzofuran and Chromen-4-one Derivatives

| Compound/Derivative Class | Enzyme Target | Inhibitory Activity (IC50/Ki) | Reference |

|---|---|---|---|

| 2-Arylbenzofuran derivatives | MAO-B | IC50 values in the nano- to micromolar range | nih.gov |

| Indole and benzofuran derivatives | MAO-B | Ki values in the nanomolar to micromolar range | nih.gov |

| 2-Aryl-4H-chromen-4-one derivatives | MAO-B | Selective inhibition with Ki for the most potent compound at 0.16 µM | jmb.or.kr |

Chorismate mutase is a key enzyme in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in microorganisms and plants. wikipedia.org As this pathway is absent in humans, its enzymes are attractive targets for the development of antimicrobial agents. There is limited information on the inhibition of chorismate mutase by benzofuran or chromen-4-one derivatives. One study identified a series of 2(Z)-2-benzylidene-6,7-dihydroxybenzofuran-3[2H]-ones as potent inhibitors of bacterial chorismate synthase, another enzyme in the shikimate pathway. nih.gov This suggests that the benzofuran scaffold has the potential to interact with enzymes in this pathway, but further research is needed to establish any activity against chorismate mutase for this compound.

Acetylcholinesterase (AChE) is an enzyme that breaks down the neurotransmitter acetylcholine. nih.gov Inhibitors of AChE are used in the treatment of Alzheimer's disease to help improve cognitive function. nih.gov The benzofuran moiety is a common feature in many compounds designed as AChE inhibitors. Several studies have reported the synthesis and evaluation of benzofuran derivatives as AChE inhibitors, with some showing moderate to potent activity. nih.govnih.govresearchgate.net For example, certain benzofuran-triazole hybrids have been identified as highly potent inhibitors of AChE. nih.gov Given the established role of the benzofuran scaffold in AChE inhibition, this compound warrants investigation for this activity.

Table 4: AChE Inhibitory Activity of Selected Benzofuran Derivatives

| Compound/Derivative Class | Inhibitory Activity (IC50) | Reference |

|---|---|---|

| 5-methyl-3-morpholinobenzofuran-2-yl methanone derivative | 11 µmol/L | nih.gov |

| Benzofuran-triazole hybrid (compound 10d) | 0.55 ± 1.00 µM | nih.gov |

| N-glycosyl benzofuran derivative (compound 5a) | 84% inhibition at a tested concentration | researchgate.net |

The phosphatidylinositol-3-kinase (PI3K) signaling pathway is integral to regulating cell cycle, proliferation, and survival, and its dysregulation is frequently observed in cancer. wikipedia.org Consequently, PI3K inhibitors are a significant area of cancer drug development. The benzofuran scaffold has emerged as a promising framework for the design of PI3K inhibitors. Studies have described the synthesis of benzofuran derivatives that exhibit potent inhibitory activity against PI3K isoforms. For instance, novel benzofuran hybrids have been developed as dual PI3K/VEGFR2 inhibitors, with one compound showing an IC50 value of 2.21 nM against PI3Kα. nih.gov Additionally, benzofuro[3,2-b]pyridin-2(1H)-one derivatives have been synthesized as dual Btk/PI3Kδ inhibitors for potential use in treating leukemia. nih.gov This body of research suggests that this compound may also exhibit inhibitory activity against PI3K, contributing to its potential as an anticancer agent.

Table 5: PI3K Inhibitory Activity of Selected Benzofuran Derivatives

| Compound/Derivative Class | Enzyme Target | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| Benzofuran hybrid (compound 8) | PI3Kα | 2.21 nM | nih.gov |

| Benzofuro[3,2-b]pyridin-2(1H)-one derivative (compound 16b) | PI3Kδ | 275 nM | nih.gov |

| Benzo[b]furan derivatives | PI3K/Akt/mTOR pathway | Inhibition of the pathway demonstrated | nih.gov |

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical protein in angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis. Consequently, inhibitors of VEGFR-2 are a significant focus in cancer therapy. While direct inhibitory data for this compound on VEGFR-2 is not extensively documented in publicly available research, studies on structurally related compounds, such as benzofuran-based chalcone derivatives, have shown promise.

One study synthesized a series of novel benzofuran-based chalcone derivatives and evaluated their anti-tumor activities. The results indicated that these compounds displayed potent anticancer activity against various cell lines. A preliminary mechanism study showed that one of the derivatives could effectively induce apoptosis in HCC1806 cells and exhibited an inhibitory effect on VEGFR-2. Molecular docking studies further suggested a clear binding site with the VEGFR-2 target. smolecule.com

Another study on furochromone and benzofuran derivatives also identified compounds with significant anti-VEGFR-2 activity. The most potent compound in this study demonstrated an IC50 value equivalent to the reference drug, sorafenib. researchgate.net These findings suggest that the broader benzofuran-containing scaffold is a viable starting point for the development of potent VEGFR-2 inhibitors.

Table 1: VEGFR-2 Inhibition by a Benzofuran-Based Chalcone Derivative

| Compound | Concentration (µM) | VEGFR-2 Kinase Inhibition Rate (%) |

| 4g | 100 | 38 |

| 50 | 16 | |

| 25 | 10 | |

| Data from a study on benzofuran-based chalcone derivatives, where compound 4g showed inhibitory effects on VEGFR-2. smolecule.com |

Aromatase Inhibition

Aromatase is a key enzyme in the biosynthesis of estrogens and is a validated target for the treatment of hormone-dependent breast cancer. The benzofuran nucleus has been incorporated into various scaffolds to explore potential aromatase inhibitory activity. Research into 1-[(benzofuran-2-yl)phenylmethyl]-triazoles and -tetrazoles has identified these compounds as potent competitive inhibitors of human placental aromatase in vitro. nih.gov

Furthermore, the development of isoflavanone (B1217009) (3-phenylchroman-4-one) derivatives has yielded compounds with significant inhibitory effects against aromatase. nih.gov For instance, a methoxy-substituted isoflavanone showed a potent IC50 value of 0.26 μM. nih.gov While these studies are on derivatives and not the specific title compound, they highlight the potential of the combined benzofuran and chromone-related structures to interact with the aromatase enzyme. The development of dual aromatase-steroid sulfatase inhibitors (DASIs) has also utilized the benzofuran pharmacophore, with some derivatives showing dual inhibitory activities in the nanomolar range. bham.ac.uk

Table 2: Aromatase Inhibition by Isoflavanone Derivatives

| Compound | IC50 (µM) |

| 6-methoxy-3-phenylchroman-4-one (2a) | 0.26 |

| 3-(4-phenoxyphenyl)chroman-4-one (1h) | 2.4 |

| 3-(pyridin-3-yl)chroman-4-one (3b) | 5.8 |

| Data from a study on isoflavanone derivatives as potential aromatase inhibitors. nih.gov |

Beta-Glucuronidase Inhibition

Beta-glucuronidase is an enzyme that plays a role in the metabolism of various substances, and its inhibition has been explored for therapeutic purposes, including mitigating the side effects of certain drugs. nih.govnih.gov There is a lack of specific research data on the beta-glucuronidase inhibitory activity of this compound in the reviewed literature. General studies on beta-glucuronidase inhibitors have identified various classes of compounds, including natural products and synthetic molecules, that can effectively inhibit this enzyme. nih.gov However, without direct experimental evaluation, the potential of this compound to act as a beta-glucuronidase inhibitor remains speculative.

Anti-Inflammatory Activity Research

The anti-inflammatory potential of compounds containing benzofuran and chromen-4-one cores has been a subject of investigation. Studies have shown that certain derivatives of benzofuran and benzopyran-4-one possess anti-inflammatory properties. For instance, a study involving the synthesis of a new series of such derivatives demonstrated that some of the tested compounds exhibited anti-inflammatory activity comparable to the standard drug Diclofenac in a carrageenan-induced paw edema model in rats. jst.go.jpnih.gov The mechanism of action for these compounds was suggested to be related to the inhibition of cyclooxygenase-2 (COX-2), as docking studies showed good interaction with the enzyme's active site. jst.go.jpnih.gov

Another study on benzofuran derivatives isolated from Penicillium crustosum evaluated their anti-inflammatory activities by assessing the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. Several of the isolated compounds exhibited significant inhibitory effects, with IC50 values lower than that of the positive control, celecoxib. mdpi.com

Table 3: Anti-inflammatory Activity of Benzofuran Derivatives from Penicillium crustosum

| Compound | IC50 (µM) for NO Inhibition |

| Compound 1 | 17.31 |

| Compound 3 | 16.5 |

| Compound 2 | 31.5 |

| Compound 4 | 42.8 |

| Celecoxib (Positive Control) | 32.1 |

| Data from a study on benzofuran derivatives inhibiting nitric oxide production. mdpi.com |

Anticonvulsant Activity Investigations

Epilepsy is a neurological disorder characterized by recurrent seizures, and the search for new anticonvulsant agents is ongoing. The benzofuran and flavone (B191248) (2-phenylchromone) scaffolds have been explored for their potential anticonvulsant properties. A study focused on the synthesis of furochromone, flavone, and benzofuran derivatives with thiosemicarbazide (B42300) or thiazolidin-4-one moieties. These compounds were tested for their anticonvulsant activity in both the subcutaneous pentylenetetrazole (scPTZ) and maximal electroshock (MES) induced seizure models. nih.gov

Several of the synthesized compounds showed significant protection in these models. For example, some of the most active compounds provided 100% protection in the scPTZ model at a dose of 300 mg/kg. nih.gov Pre-treatment with some of these active compounds also significantly increased the latency for clonic and tonic seizures and prevented death in a 4-aminopyridine-induced lethality model in mice, suggesting a neuroprotective effect. nih.gov Another study on N-(2-benzoylbenzofuran-3-yl)-3-(substituted)-propanamide analogs also identified a compound that was highly active in both MES and subcutaneous metrazol (scMET) seizure tests. researchgate.net

Table 4: Anticonvulsant Activity of a Benzofuran Derivative

| Seizure Model | Dose (mg/kg) | Time (h) | Activity |

| MES | 30 | 0.5 | Active |

| 30 | 4.0 | Active | |

| scMET | 100 | 0.5 | Active |

| 100 | 4.0 | Active | |

| Activity of N-(2-benzoylbenzofuran-3-yl)-3-(4-(2-fluorophenyl)piperazin-1-yl) propanamide in anticonvulsant screening. researchgate.net |

Antiviral Activity (e.g., Anti-Hepatitis C Virus)

The hepatitis C virus (HCV) is a major global health concern, and the development of effective antiviral agents is a priority. The benzofuran scaffold has emerged as a promising structural motif in the design of HCV inhibitors. Specifically, benzofuran derivatives have been identified as inhibitors of the HCV NS5B polymerase, an essential enzyme for viral replication. nih.gov

While direct anti-HCV data for this compound is limited, research on related structures provides valuable insights. A high-throughput screening of a small-molecule library identified a class of benzofuran compounds as HCV inhibitors. Optimization of this scaffold led to the discovery of compounds with potent anti-HCV activity (EC50 < 100 nM) and low cytotoxicity. nih.gov Additionally, a study on 3-amino-2-hydroxy-propoxy isoflavone (B191592) derivatives, which share the chromen-4-one core, identified a compound with anti-HCV effects approximately two-fold higher than the standard antiviral drug ribavirin. dntb.gov.ua

Table 5: Anti-HCV Activity of a Benzofuran Derivative

| Compound | HCV-Luc EC50 (nM) | CC50 (µM) | Selective Index (SI) |

| 3{4} | 177 | >100 | >568 |

| Data from a study on the optimization of a benzofuran scaffold for anti-HCV activity. nih.gov |

Cellular and Molecular Mechanism Investigations of this compound

The precise cellular and molecular mechanisms of action for this compound are not yet fully elucidated. However, based on the activities observed in related derivatives, several potential mechanisms can be inferred.

In the context of cancer , the inhibition of VEGFR-2 by structurally similar compounds suggests a mechanism involving the disruption of angiogenesis signaling pathways. smolecule.comresearchgate.net By blocking VEGFR-2, these compounds can inhibit the proliferation and migration of endothelial cells, thereby cutting off the blood supply to tumors.

The anti-inflammatory effects of related benzofuran and chromen-4-one derivatives are likely mediated through the inhibition of key inflammatory enzymes such as COX-2. jst.go.jpnih.gov This inhibition would lead to a reduction in the production of prostaglandins, which are key mediators of inflammation. Furthermore, the observed inhibition of nitric oxide (NO) production suggests an interference with inflammatory signaling pathways in macrophages. mdpi.com

The anticonvulsant activity of related benzofuran derivatives may involve multiple mechanisms. The protection against seizures induced by MES suggests an effect on voltage-gated sodium channels, while activity in the scPTZ test often points towards an interaction with the GABAergic system. nih.gov

For antiviral activity , particularly against HCV, the primary mechanism for benzofuran-based inhibitors is the allosteric inhibition of the NS5B RNA-dependent RNA polymerase. nih.gov By binding to a site distinct from the active site, these inhibitors can induce a conformational change in the enzyme that prevents it from effectively replicating the viral RNA.

It is important to note that these mechanistic insights are largely drawn from studies on related derivatives. Direct investigation of this compound is necessary to confirm its specific molecular targets and cellular effects.

Structure Activity Relationship Sar Studies and Rational Molecular Design

Identification of Critical Structural Moieties for Modulating Biological Activity

The biological profile of 3-(1-benzofuran-2-yl)-4H-chromen-4-one is a direct consequence of the interplay between its two core heterocyclic components: the benzofuran (B130515) moiety and the chromenone scaffold. The fusion of these two pharmacologically significant rings results in a unique electronic and steric profile that facilitates interactions with various biological targets, including enzymes and proteins involved in cancer and microbial pathways. smolecule.com

The benzofuran nucleus, consisting of a fused benzene (B151609) and furan (B31954) ring, is a prevalent scaffold in numerous natural products and synthetic compounds with a wide array of therapeutic properties. ijrar.comnih.gov Derivatives of benzofuran have demonstrated significant anticancer, antibacterial, antiviral, and anti-inflammatory activities. nih.govmdpi.comnih.gov The biological versatility of this moiety is attributed to several key features:

Enzyme Active Site Interactions: The benzofuran ring system can engage in various non-covalent interactions within enzyme active sites. For instance, the electron-rich oxygen atom of the furan ring can act as a π-donor, potentially stabilizing cation-π interactions with amino acid residues in a protein's binding pocket.

Hydrophobic Interactions: The planar, aromatic nature of the benzofuran moiety allows it to fit into hydrophobic binding grooves of target proteins, a mechanism observed in the inhibition of enzymes like E. coli DsbA. mdpi.com

Platform for Chemical Modification: The benzofuran core serves as a versatile template for chemical modification. Introducing substituents at specific positions can dramatically alter the compound's biological activity and selectivity. mdpi.com The position of any added functional group is a critical determinant of its ultimate biological effect. nih.govmdpi.com

Hydrogen Bonding Capability: The ketone group at the 4-position of the chromenone ring is an effective hydrogen-bond acceptor. This feature can anchor the molecule to the backbone amides of a target protein, providing a crucial point of interaction for stable binding.

Planarity and π-System: The fused, conjugated π-system of the chromenone scaffold imparts a high degree of planarity to this part of the molecule. researchgate.net This planarity can facilitate processes like intercalation between DNA base pairs, a mechanism relevant to some anticancer agents.

Structural Rigidity: The rigid structure of the chromenone scaffold helps to properly orient the benzofuran moiety and any other substituents for optimal interaction with a biological target. According to structure-activity relationship studies of related chromanone analogs, substitutions at the C-2 and C-3 positions are particularly important for modulating activity. nih.gov

The potency and selectivity of the this compound scaffold can be finely tuned by introducing various functional groups onto either the benzofuran or chromenone rings. The type, position, and orientation of these substituents are critical.

Halogenation: The addition of halogen atoms such as bromine, chlorine, or fluorine to the benzofuran ring system is a common strategy that often leads to a significant increase in anticancer activity. nih.govmdpi.com Halogens can form "halogen bonds," which are attractive interactions between an electrophilic halogen and a nucleophilic site on a biological target, thereby enhancing binding affinity. nih.gov The position of the halogen is crucial; for example, a bromine atom attached to a methyl group at the 3-position of a benzofuran ring was found to confer remarkable cytotoxic activity against leukemia cells. nih.govmdpi.com

Alkoxy Groups: The introduction of methoxy (-OCH3) groups can influence both the potency and selectivity of a compound. In studies of related flavone-indole hybrids, methoxy substitution on the A-ring of the flavonoid (chromenone) structure was shown to modulate the inhibitory activity against monoamine oxidase (MAO) enzymes, with different substitution patterns favoring inhibition of either MAO-A or MAO-B. nih.gov

Hybridization with Other Heterocycles: Fusing or linking the core benzofuran-chromenone structure with other heterocyclic rings like triazole, piperazine, or imidazole has emerged as a promising strategy for developing potent cytotoxic agents against malignant tumors. nih.gov

The following table summarizes research findings on how specific substitutions on benzofuran and chromenone-related scaffolds can influence biological activity.

| Scaffold | Substitution | Position | Resulting Activity | Reference |

| Benzofuran | Bromine on methyl group | C3 | Potent cytotoxic activity against K562 and HL60 leukemia cells | nih.gov |

| Benzofuran | Halogen atoms (general) | Various | General increase in anticancer activities | nih.gov |

| Flavone (B191248) (Chromenone-like) | Methoxy group | A-ring | Increased MAO-A inhibition | nih.gov |

| Flavone (Chromenone-like) | Methoxy group | B-ring | Increased MAO-B inhibition | nih.gov |

| 1-(3-Methyl-1-benzofuran-2-yl)ethanone | Bromomethyl and dimethoxy | C3, C4, C6 | Selective action towards K562 cancer cells with no toxicity to healthy cells | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to build mathematical relationships between the chemical structure of a series of compounds and their biological activity. pharmacophorejournal.com This approach is invaluable for predicting the activity of novel, yet-to-be-synthesized molecules, thereby accelerating the drug discovery process. pharmacophorejournal.comresearchgate.net

For benzofuran derivatives, 3D-QSAR studies have been successfully employed to create predictive models for various biological activities, including anticancer and antioxidant effects. researchgate.netresearchgate.net These studies often utilize methods such as:

Comparative Molecular Field Analysis (CoMFA): This technique correlates the biological activity of molecules with their 3D steric and electrostatic fields.

Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA extends the CoMFA approach by including additional descriptor fields, such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties.

In a typical 3D-QSAR study on benzofuran derivatives, a set of known compounds is divided into a training set to build the model and a test set to validate its predictive power. researchgate.net The resulting models are evaluated based on statistical parameters like the cross-validated correlation coefficient (Q²) and the non-cross-validated correlation coefficient (R²). researchgate.net A high Q² value indicates good predictive ability. These models generate contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease biological activity, providing a clear roadmap for designing more potent compounds. researchgate.net For instance, studies have shown that steric, electrostatic, and hydrogen bond acceptor fields play key roles in the activity of certain benzofuran derivatives. researchgate.net

| QSAR Model | Method | Q² | R² | R²pred (external validation) | Key Finding | Reference |

| Benzofuran Derivatives (Antimalarial) | CoMFA | 0.5 | 0.97 | 0.72 | Steric, electrostatic, and H-bond acceptor fields are critical for activity. | researchgate.net |

| Benzofuran Derivatives (Antimalarial) | CoMSIA | 0.526 | 0.915 | 0.765 | Provides a reliable model for predicting biological activity. | researchgate.net |

Principles of Ligand-Based and Structure-Based Drug Design Applied to this compound

Rational drug design aims to discover and develop new therapeutic agents based on a detailed understanding of the biological target. This can be achieved through two primary strategies: ligand-based and structure-based design.

Ligand-Based Drug Design: This approach is employed when the three-dimensional structure of the biological target is unknown, but a set of molecules (ligands) with known activity is available. The design process relies on analyzing the common features of these active ligands to develop a pharmacophore model. A pharmacophore defines the essential spatial arrangement of molecular features (e.g., hydrogen bond acceptors/donors, aromatic rings, hydrophobic centers) that are necessary for biological activity. pharmacophorejournal.com QSAR models, as described above, are a key component of ligand-based design, as they use the structural information from known ligands to predict the activity of new ones. researchgate.net

Structure-Based Drug Design: When the 3D structure of the target protein has been determined (typically through X-ray crystallography or NMR spectroscopy), structure-based design becomes a powerful tool. This strategy involves using computational techniques like molecular docking to predict how a ligand will bind to the active site of a protein. nih.govnih.gov

Molecular Docking: Docking simulations can place a virtual model of a compound like this compound into the binding site of a target protein. These simulations help to visualize and analyze the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov This information is crucial for guiding the modification of the lead compound to improve its binding affinity and selectivity. For example, docking studies of benzofuran-containing hybrids have been used to rationalize their inhibitory activity against targets like PI3K, VEGFR-2, and MAO-B. nih.govnih.gov

Fragment-Based Drug Discovery (FBDD): This is another structure-based approach where small, low-complexity molecules ("fragments") are screened for weak binding to the target protein. mdpi.com Once a binding fragment is identified, often through biophysical methods and X-ray crystallography, it is gradually "grown" or elaborated into a more potent lead compound. The benzofuran scaffold itself could serve as a starting fragment in an FBDD campaign. mdpi.com

By integrating SAR data with these advanced computational design strategies, medicinal chemists can more efficiently navigate the complex process of optimizing the this compound scaffold to develop novel therapeutic agents.

Computational Chemistry and Molecular Modeling Studies of 3 1 Benzofuran 2 Yl 4h Chromen 4 One

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein receptor, offering insights into the fundamental principles of molecular recognition.

Molecular docking studies on the 3-(1-benzofuran-2-yl)-4H-chromen-4-one scaffold and its analogs have been instrumental in identifying potential biological targets and elucidating the nature of its interactions within protein active sites. The rigid, tetracyclic structure of the compound is crucial for its binding capabilities. smolecule.com

Analyses of related benzofuran-chromenone hybrids reveal that the distinct moieties of the molecule play specific roles in binding. For instance, in studies targeting fungal cytochrome P450 enzyme CYP51 (sterol 14α-demethylase), the benzofuran (B130515) portion of the molecule has been shown to coordinate with the heme iron within the enzyme's active site. smolecule.com Simultaneously, the chromen-4-one segment occupies the substrate access channel, effectively blocking the enzyme's function. smolecule.com This dual-mode binding, where different parts of the molecule engage with distinct regions of the active site, can contribute to enhanced inhibitory potency. smolecule.com

The chromenone's ketone group is a key feature, often acting as a hydrogen-bond acceptor, anchoring the ligand to amino acid residues in the protein backbone. Furthermore, the fused aromatic ring system facilitates π-π stacking interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan in the active site, further stabilizing the ligand-protein complex.

A primary goal of molecular docking is to predict the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol), which estimates the strength of the ligand-receptor interaction. Lower binding energy values typically indicate a more stable complex and higher potential for biological activity.

While specific binding affinity data for this compound against a wide range of targets is not extensively published, studies on closely related furan-chromenone derivatives provide valuable predictive insights. These studies demonstrate that the scaffold can achieve strong binding affinities with various protein targets. The predicted binding modes often reveal a "butterfly-like" conformation within the active site, optimizing contact with the receptor surface. smolecule.com

| Compound/Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) |

| 3-benzoyl-2-(furan-2-yl)-4H-chromen-4-one | Interleukin-13 (IL-13) | -11.0282 |

| 3-(3-bromobenzoyl)-2-(furan-2-yl)-4H-chromen-4-one | Interleukin-13 (IL-13) | -11.769 |

| 3-(3-bromobenzoyl)-7-hydroxy-2-(5-methylfuran-2-yl)-4H-chromen-4-one | Interleukin-13 (IL-13) | -11.7896 |

Table 1: Predicted binding affinities of analogous furan-chromenone derivatives against Interleukin-13, as determined by molecular docking studies. These values suggest the therapeutic potential of this chemical class. researchgate.net

These theoretical results highlight the potential of the broader furan-chromenone class as potent inhibitors for specific biological targets. researchgate.net The specific binding mode and affinity of this compound would depend on the unique topology and amino acid composition of the target protein's active site.

Density Functional Theory (DFT) Calculations for Electronic and Conformational Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules to predict their geometries, energies, and other electronic properties with high accuracy.

The biological activity of a molecule is intimately linked to its three-dimensional shape or conformation. DFT calculations are used to determine the most stable conformation (the global energy minimum) of this compound. The analysis focuses on the rotational freedom around the single bond connecting the benzofuran and chromenone rings.

Studies on similar chromone (B188151) derivatives show that the core bicyclic chromone system is typically planar or nearly planar. nih.govresearchgate.net However, the dihedral angle—the angle between the plane of the chromenone system and the substituent ring (in this case, benzofuran)—is a critical parameter. For example, in 3-(4-methylphenyl)-4H-chromen-4-one, the dihedral angle between the chromenone and the benzene (B151609) ring is 31.09°. nih.gov In another related structure, the dihedral angle was found to be 54.28°. researchgate.net

For this compound, DFT calculations would explore the energy landscape by systematically rotating the C-C bond linking the two heterocyclic systems. This would reveal the energy barriers between different rotational isomers (rotamers) and identify the lowest-energy, most probable conformation. The molecule is expected to exhibit a pseudo-planar geometry, which is often favorable for intercalation into DNA or fitting into planar active sites of enzymes. physchemres.org

DFT is a powerful tool for predicting the electronic properties of a molecule, which govern its reactivity. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial descriptor of molecular stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η ≈ (I - A) / 2).

Chemical Potential (μ): The escaping tendency of electrons from a system (μ ≈ -(I + A) / 2).

Electronegativity (χ): The power of an atom to attract electrons (χ ≈ (I + A) / 2).

Global Softness (S): The inverse of global hardness (S = 1 / η).

Additionally, Molecular Electrostatic Potential (MEP) maps can be generated. These maps visualize the charge distribution across the molecule, identifying electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). For this compound, the oxygen atoms of the carbonyl and furan (B31954) groups are expected to be regions of high electron density.

| Parameter | Definition | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate an electron. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept an electron. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Chemical Hardness (η) | Resistance to deformation of electron cloud. | Hard molecules have a large energy gap. |

| Global Softness (S) | Inverse of hardness. | Soft molecules are more reactive. |

Table 2: Key electronic properties and reactivity descriptors predictable via DFT calculations. researchgate.netekb.eg

These computational analyses provide a detailed theoretical framework for understanding the chemical behavior and biological potential of this compound, guiding the rational design of future experiments and derivatives.

Advanced Research Applications and Methodological Contributions

Development and Application as Research Probes

The unique structural and photophysical properties of the 3-(1-benzofuran-2-yl)-4H-chromen-4-one framework have enabled its development into versatile research probes. These chemical tools are instrumental in exploring complex biological systems and identifying molecular targets.

Utilization as Fluorescent Probes for Biological Systems

Derivatives of this compound, particularly 3-hydroxychromone (3HC) variants, are notable for their application as fluorescent probes. acs.orguni-halle.de These compounds often exhibit environment-sensitive fluorescence, a property known as solvatochromism, where their emission spectra shift in response to the polarity of their surroundings. acs.orguni-halle.de This characteristic is highly advantageous for studying biological microenvironments, such as lipid membranes and protein binding sites.

The photophysical properties of a related probe, 1-(3-Hydroxy-benzofuran-2-yl)-benzo[f]chromen-3-one (1-HBBC), have been studied extensively across various solvents. cdnsciencepub.comscholaris.ca Its absorption and fluorescence emission maxima show a bathochromic (red) shift as solvent polarity increases. cdnsciencepub.com Such probes are valuable for developing new luminescent tests for both nonpolar and polar microenvironments within biological systems. cdnsciencepub.comscholaris.ca The significant separation between the absorption and emission peaks (Stokes' shift) in these molecules minimizes self-quenching and enhances detection sensitivity. cdnsciencepub.com

Key attributes that make these compounds effective fluorescent probes include:

High Fluorescence Quantum Yields: 3-hydroxychromone dyes are known to be bright fluorophores, which is essential for sensitive detection. acs.orgbiorxiv.orgresearchgate.net

Solvatochromism: Their fluorescence intensity and wavelength are sensitive to environmental polarity, allowing them to report on their local molecular environment. acs.orguni-halle.de

Photostability: The fused aromatic ring system contributes to good photostability, which is crucial for imaging applications that require prolonged light exposure.

Role as Chemical Tools for Biological Target Identification

The benzofuran (B130515) and chromenone scaffolds are recognized as "privileged structures" because they can interact with a diverse range of biological targets. nih.govnih.gov By synthesizing libraries of derivatives based on the this compound core, researchers can perform high-throughput screening to identify compounds that modulate the activity of specific proteins. researchgate.net These active compounds can then be used as chemical tools to probe the function of these proteins in health and disease.

For instance, the benzofuran scaffold has been a key component in the development of agents for neurodegenerative diseases like Alzheimer's by targeting events such as the formation of amyloid-β fibrils. nih.gov Similarly, the chromanone (a related saturated scaffold) has been used to create multi-target agents that interact with cholinesterases, monoamine oxidases, and sigma receptors, all of which are relevant to Alzheimer's disease. nih.gov By functionalizing these scaffolds with reporter tags (like fluorescent moieties) or reactive groups, they can be transformed into affinity-based probes to covalently label their protein targets, facilitating their identification through proteomics techniques.

Chemical Biology Applications

In the field of chemical biology, these compounds serve as molecular tools to visualize and study cellular processes in real-time. Their ability to be conjugated with biomolecules without significantly losing their fluorescent properties makes them particularly useful.

Fluorescence Labeling of Cellular Systems (e.g., Mycobacterium aurum cells)

A significant application of derivatives of this scaffold is in the specific labeling of mycobacteria. uni-halle.de A trehalose (B1683222) conjugate of a 3-hydroxychromone dye, 2-(6-(diethylamino)benzofuran-2-yl)-3-hydroxy-4H-chromen-4-one (referred to as 3HC-2-Tre), has been successfully used to label Mycobacterium aurum, a non-pathogenic model organism for Mycobacterium tuberculosis. mdpi.com

The mechanism relies on the unique biology of mycobacteria. The probe consists of the fluorescent 3-hydroxychromone dye linked to trehalose, a sugar that is actively taken up by mycobacteria. uni-halle.de Once inside the cell, enzymes from the Antigen 85 (Ag85) complex recognize the trehalose moiety and transfer a mycolic acid to it. uni-halle.de This process incorporates the entire probe into the mycomembrane, the highly non-polar outer layer of the mycobacterial cell wall. uni-halle.deresearchgate.net

The probe is designed to be "fluorogenic," meaning its fluorescence is quenched in aqueous environments but becomes intensely bright upon insertion into the hydrophobic mycomembrane. uni-halle.denih.gov This "turn-on" mechanism provides a high signal-to-noise ratio, allowing for the rapid and specific detection of live mycobacteria with minimal background fluorescence and without needing wash steps. nih.govbiorxiv.org

Preliminary experiments have demonstrated that M. aurum cells incubated with 3HC-2-Tre show clear fluorescence when imaged using a fluorescence microscope in the GFP channel. mdpi.com This application is a powerful tool for in vitro drug screening and could be foundational for developing rapid, point-of-care diagnostics for tuberculosis. biorxiv.orgnih.gov

**Table 1: Experimental Details for Fluorescence Labeling of *M. aurum***

| Parameter | Value | Reference |

|---|---|---|

| Probe | 3HC-2-Tre | mdpi.com |

| Cell Type | Mycobacterium aurum | mdpi.com |

| Microscopy Channel | GFP | mdpi.com |

| Excitation Wavelength (λex) | 485 nm | uni-halle.de |

| Emission Wavelength (λem) | 510–531 nm | uni-halle.de |

| Observation | Fluorescence of M. aurum cells detected | mdpi.com |

Future Research Directions and Translational Perspectives for 3 1 Benzofuran 2 Yl 4h Chromen 4 One

Exploration of Novel and Efficient Synthetic Pathways for Complex Analogues

While classical methods for synthesizing benzofuran-chromenone hybrids exist, future research will likely focus on developing more efficient, versatile, and environmentally benign synthetic strategies to generate a diverse library of complex analogues.

Modern synthetic methodologies offer significant potential for improvement. For instance, palladium-catalyzed reactions, such as cascade cyclization and cross-coupling, have been effectively used to create substituted benzofurans under mild conditions. researchgate.netnih.gov The application of microwave-assisted organic synthesis could dramatically reduce reaction times and improve yields, aligning with the principles of green chemistry. Furthermore, the development of one-pot domino reactions and multicomponent reactions would enhance synthetic efficiency by minimizing intermediate purification steps, saving time and resources. smolecule.comresearchgate.net

Future synthetic endeavors should aim to: